molecular formula C14H15ClN2O2S B4423116 N-(5-chloropyridin-2-yl)-4-propylbenzenesulfonamide

N-(5-chloropyridin-2-yl)-4-propylbenzenesulfonamide

Cat. No.: B4423116
M. Wt: 310.8 g/mol
InChI Key: SXLDIIDOGSJFDP-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-4-propylbenzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a pyridine ring substituted with a chlorine atom at the 5-position and a benzenesulfonamide group at the 2-position, with a propyl group attached to the benzene ring. The presence of these functional groups imparts specific chemical reactivity and biological activity to the compound.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-4-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2S/c1-2-3-11-4-7-13(8-5-11)20(18,19)17-14-9-6-12(15)10-16-14/h4-10H,2-3H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLDIIDOGSJFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-4-propylbenzenesulfonamide typically involves the reaction of 5-chloro-2-aminopyridine with 4-propylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to remove any impurities and obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-4-propylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyridines and benzenesulfonamides.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines and alcohols.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-4-propylbenzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-4-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The presence of the sulfonamide group allows for strong interactions with protein targets, leading to significant biological effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-chloropyridin-2-yl)-4-propylbenzenesulfonamide
Reactant of Route 2
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N-(5-chloropyridin-2-yl)-4-propylbenzenesulfonamide

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